molecular formula C12H15NO3S B3074863 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid CAS No. 1024006-47-0

2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B3074863
CAS No.: 1024006-47-0
M. Wt: 253.32 g/mol
InChI Key: JLOYATCAQYVGEA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid is a heterocyclic compound that contains a thiazolidine ring, a methoxyphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid typically involves the reaction of 4-methoxybenzaldehyde with thiazolidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent reaction parameters, thereby ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid is unique due to its thiazolidine ring, which imparts specific chemical and biological properties. This differentiates it from other similar compounds that may have different ring structures or functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-12(13-10(7-17-12)11(14)15)8-3-5-9(16-2)6-4-8/h3-6,10,13H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOYATCAQYVGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid
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2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid
Reactant of Route 3
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid
Reactant of Route 4
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2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid
Reactant of Route 5
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid
Reactant of Route 6
2-(4-methoxyphenyl)-2-methyl-1,3-thiazolidine-4-carboxylic Acid

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